molecular formula C19H19N5S2 B14535173 N''-Ethyl-N,N'-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-28-7

N''-Ethyl-N,N'-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine

Cat. No.: B14535173
CAS No.: 62540-28-7
M. Wt: 381.5 g/mol
InChI Key: XWFYLFAQGROPFI-UHFFFAOYSA-N
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Description

N’‘-Ethyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that belongs to the class of guanidines. This compound is characterized by the presence of two benzothiazole rings, which are heterocyclic compounds containing both sulfur and nitrogen atoms. The compound’s structure is further modified by the addition of an ethyl group and a methyl group, making it a unique and versatile molecule in various chemical applications.

Properties

CAS No.

62540-28-7

Molecular Formula

C19H19N5S2

Molecular Weight

381.5 g/mol

IUPAC Name

2-ethyl-1,3-bis(5-methyl-1,3-benzothiazol-2-yl)guanidine

InChI

InChI=1S/C19H19N5S2/c1-4-20-17(23-18-21-13-9-11(2)5-7-15(13)25-18)24-19-22-14-10-12(3)6-8-16(14)26-19/h5-10H,4H2,1-3H3,(H2,20,21,22,23,24)

InChI Key

XWFYLFAQGROPFI-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=NC2=C(S1)C=CC(=C2)C)NC3=NC4=C(S3)C=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-Ethyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine typically involves the reaction of 5-methyl-1,3-benzothiazole-2-amine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the guanidine structure. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’‘-Ethyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the compound. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

N’‘-Ethyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The benzothiazole rings can undergo substitution reactions, where different substituents replace the existing groups on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole rings, leading to a wide range of derivatives.

Scientific Research Applications

N’‘-Ethyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’‘-Ethyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets and pathways. The compound’s guanidine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The benzothiazole rings may also interact with enzymes or receptors, modulating their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-aminoethyl)-1,3-propanediamine
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • Various azo dye derivatives containing benzothiazole moieties

Uniqueness

N’‘-Ethyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine is unique due to its specific combination of functional groups and structural features. The presence of both ethyl and methyl groups, along with the benzothiazole rings, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

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